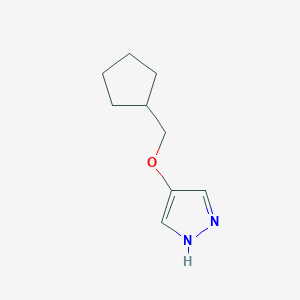

4-Cyclopentylmethoxy-1H-pyrazole

Description

4-Cyclopentylmethoxy-1H-pyrazole is a pyrazole derivative characterized by a cyclopentylmethoxy substituent at the 4-position of the pyrazole ring. Pyrazole-based compounds are widely studied due to their diverse pharmacological and material science applications. The cyclopentylmethoxy group introduces steric bulk and lipophilicity, which can influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name |

4-(cyclopentylmethoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-4-8(3-1)7-12-9-5-10-11-6-9/h5-6,8H,1-4,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAFKUFMFSYDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Substrate Preparation : React N-substituted sydnones (e.g., N-phenylsydnone) with cyclopentylmethoxyacetylene (HC≡C-OCH₂cyclopentyl) under Cu catalysis.

-

Conditions : Batch or continuous flow systems at 140°C for 2–16 hours in o-dichlorobenzene.

-

Workup : Purify via flash chromatography (5% ethyl acetate/heptane).

Key Data

Advantages : High regioselectivity; adaptable to continuous flow.

Limitations : Requires specialized alkynes; N-substituent removal may be needed.

Alkylation of 4-Hydroxy-1H-Pyrazole

Procedure

Key Data

Advantages : Straightforward; uses commercially available reagents.

Limitations : Requires access to 4-hydroxy-1H-pyrazole precursors.

Claisen-Schmidt Condensation and Cyclization

Procedure

Key Data

Advantages : Scalable; avoids transition metals.

Limitations : Multi-step synthesis; moderate yields.

Ullmann-Type Coupling of 4-Bromo-1H-Pyrazole

Procedure

Key Data

Advantages : Direct C–O bond formation; functional-group tolerance.

Limitations : Requires brominated precursor; long reaction times.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylmethoxy-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Pharmacological Activities

4-Cyclopentylmethoxy-1H-pyrazole exhibits a range of biological activities that make it a valuable candidate in drug development. The following are notable pharmacological properties:

- Anti-inflammatory Activity : Pyrazole derivatives, including 4-Cyclopentylmethoxy-1H-pyrazole, have been shown to possess anti-inflammatory properties. Studies indicate that pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, various synthesized pyrazoles demonstrated significant inhibition of inflammatory mediators such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. Compounds similar to 4-Cyclopentylmethoxy-1H-pyrazole have been tested for their ability to inhibit bacterial strains like Staphylococcus aureus and Acinetobacter baumannii, with some derivatives showing minimum inhibitory concentrations as low as 0.78 µg/mL .

- Anticancer Activity : Pyrazoles have been investigated for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways. Specific analogs have shown promising results in preclinical studies targeting different cancer types .

Synthesis of 4-Cyclopentylmethoxy-1H-pyrazole

The synthesis of 4-Cyclopentylmethoxy-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the core pyrazole structure.

- Substitution Reactions : The cyclopentylmethoxy group can be introduced via nucleophilic substitution or coupling reactions.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies exemplify the applications of pyrazole derivatives, including 4-Cyclopentylmethoxy-1H-pyrazole:

- Anti-inflammatory Study : In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Compounds exhibited significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Efficacy : A recent investigation into new pyrazole-derived hydrazones revealed that certain compounds demonstrated potent activity against drug-resistant strains of Acinetobacter baumannii, suggesting that modifications to the pyrazole structure can enhance antimicrobial properties .

Data Table: Biological Activities of Pyrazoles

Mechanism of Action

The mechanism of action of 4-Cyclopentylmethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The cyclopentylmethoxy group in the target compound is less bulky than cyclohexyl/cyclohexenyl substituents but more lipophilic than methoxyphenyl groups. This balance may improve membrane permeability compared to polar analogues like the carboxylic acid derivative .

- Hybrid Structures : Triazole-pyrazole hybrids (e.g., compound 21be in ) demonstrate how auxiliary heterocycles (e.g., triazoles) can modulate biological activity through additional binding interactions .

Yield and Efficiency

- 4-Cyclohexenyl Derivative (108b) : 57% yield .

Biological Activity

4-Cyclopentylmethoxy-1H-pyrazole is a compound that belongs to the pyrazole class of organic compounds, known for their diverse biological activities. This article explores the biological activity of 4-Cyclopentylmethoxy-1H-pyrazole, including its antimicrobial, anti-inflammatory, and potential antitumor properties based on various research findings.

Chemical Structure and Properties

4-Cyclopentylmethoxy-1H-pyrazole can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

This compound features a cyclopentyl group and a methoxy substituent that may influence its biological interactions.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrazole compounds, including derivatives similar to 4-Cyclopentylmethoxy-1H-pyrazole, it was found that these compounds were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.78 µg/mL, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Cyclopentylmethoxy-1H-pyrazole | Staphylococcus aureus | < 1 |

| Other Pyrazole Derivatives | E. coli | < 2 |

| Other Pyrazole Derivatives | Acinetobacter baumannii | < 0.78 |

Anti-inflammatory Properties

Pyrazoles have also been studied for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 4-Cyclopentylmethoxy-1H-pyrazole demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4-Cyclopentylmethoxy-1H-pyrazole | TNF-α: 85 | 10 |

| Dexamethasone | TNF-α: 76 | 1 |

Antitumor Activity

Emerging studies suggest that pyrazole derivatives may possess antitumor activity. Some compounds have been observed to inhibit cancer cell proliferation in vitro. For example, derivatives related to 4-Cyclopentylmethoxy-1H-pyrazole showed promise in inhibiting tumor growth in various cancer cell lines, although specific data for this compound are still limited .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Antimicrobial Efficacy : A study conducted on a series of pyrazoles indicated that modifications in the structure significantly enhanced antimicrobial activity against resistant strains of bacteria.

- Inflammatory Models : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced swelling and inflammatory markers.

- Cancer Research : Preliminary results from cell line studies suggest that pyrazoles could be developed into novel anticancer agents due to their ability to induce apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopentylmethoxy-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or nucleophilic substitution. For 4-substituted pyrazoles, introducing the cyclopentylmethoxy group may require coupling reactions (e.g., Mitsunobu or Williamson ether synthesis) between a hydroxylated pyrazole precursor and cyclopentylmethyl bromide. A reference protocol from triazole-pyrazole hybrid synthesis (60% yield via copper-catalyzed click chemistry in THF/water at 50°C for 16 hours) suggests optimizing solvent polarity, catalyst loading, and reaction time .

- Table: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | THF/Water (1:1) | ↑ Polarity → ↑ Reactivity |

| Temperature | 40–60°C | ↑ Temp → ↑ Rate (risk of side reactions) |

| Catalyst (CuSO₄) | 5–10 mol% | Excess → Purification challenges |

Q. How is 4-Cyclopentylmethoxy-1H-pyrazole characterized using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : The cyclopentylmethoxy group’s protons appear as a multiplet (δ 1.5–2.0 ppm for cyclopentyl CH₂), while the pyrazole ring protons resonate between δ 6.0–8.0 ppm .

- IR Spectroscopy : Expect a C-O-C stretch at ~1100–1250 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 4-Cyclopentylmethoxy-1H-pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming regiochemistry and substituent orientation. For pyrazole derivatives, SHELXL refinement (via SHELX suite) is widely used . Key steps:

- Crystallization : Use slow evaporation in a solvent like methanol/chloroform.

- Data Collection : Collect high-resolution (<1.0 Å) data to resolve light atoms (e.g., oxygen in methoxy groups).

- Refinement : Apply restraints for cyclopentyl ring puckering and anisotropic displacement parameters.

- Example : A similar compound, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, was resolved with R-factor = 0.045 using SHELXL .

Q. What computational methods validate experimental spectral data for 4-Cyclopentylmethoxy-1H-pyrazole?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR frequencies. Compare computed vs. experimental data to identify discrepancies:

Q. How do steric effects from the cyclopentylmethoxy group influence biological activity in pyrazole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require:

- Analog Synthesis : Prepare derivatives with smaller (e.g., methoxy) or bulkier (e.g., adamantyl) substituents.

- Biological Assays : Test against target proteins (e.g., kinases, GPCRs) to correlate steric bulk with IC₅₀ values.

- Case Study : Aryloxy pyrazoles with bulky substituents showed enhanced anti-inflammatory activity due to improved target binding .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental data for 4-Cyclopentylmethoxy-1H-pyrazole?

Methodological Answer: Common issues and solutions:

- NMR Shift Mismatches :

- Cause : Solvent effects or tautomerism in pyrazole rings.

- Solution : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) .

- Crystallographic vs. DFT Bond Lengths :

- Cause : Thermal motion in crystals vs. gas-phase calculations.

- Solution : Compare with similar structures in the Cambridge Structural Database .

Experimental Design

Q. What strategies mitigate low yields in multi-step syntheses of 4-Cyclopentylmethoxy-1H-pyrazole?

Methodological Answer:

- Step Optimization :

- Protection/Deprotection : Use TBDMS ethers for hydroxyl groups to prevent side reactions.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Case Study : A triazole-pyrazole hybrid achieved 60% yield after optimizing copper catalyst concentration and extraction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.